molecular formula C15H26N2O2 B2795722 Tert-butyl N-(3-amino-1-adamantyl)carbamate CAS No. 372963-43-4

Tert-butyl N-(3-amino-1-adamantyl)carbamate

Cat. No.: B2795722
CAS No.: 372963-43-4
M. Wt: 266.385
InChI Key: ORXKBGARESRNIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(3-amino-1-adamantyl)carbamate is a useful research compound. Its molecular formula is C15H26N2O2 and its molecular weight is 266.385. The purity is usually 95%.
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Biological Activity

Tert-butyl N-(3-amino-1-adamantyl)carbamate is a compound that has garnered attention in pharmaceutical chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, applications, and interaction with biological systems.

Structural Characteristics

This compound combines a rigid adamantane core with a tert-butyl carbamate group. This structure not only enhances the stability of the compound but also influences its hydrophobic properties, making it suitable for various applications in organic synthesis and medicinal chemistry. The adamantane moiety contributes to the compound's rigidity, which can affect its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including amination, reduction, esterification, and condensation. These methods allow for the efficient production of the compound, which serves as an intermediate in the development of antibiotics and other therapeutic agents.

Synthetic Route Overview

  • Amination : Introduction of the amino group to the adamantane core.
  • Reduction : Reduction of intermediates to achieve desired functional groups.
  • Esterification : Formation of the carbamate group through reaction with tert-butyl alcohol.
  • Condensation : Final assembly of the compound through condensation reactions.

Biological Activity

The biological activity of this compound has been primarily studied in relation to its role as an intermediate in antibiotic synthesis. Notably, it is involved in the preparation of ceftolozane, a fifth-generation cephalosporin antibiotic known for its broad antibacterial spectrum.

Antibacterial Activity

Research indicates that compounds synthesized using this compound exhibit strong activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. This broad-spectrum activity is significant in addressing the growing challenge of antibiotic resistance.

Table 1: Antibacterial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
CeftolozanePseudomonas aeruginosa0.5 µg/mL
CeftolozaneEscherichia coli1 µg/mL
CeftolozaneStaphylococcus aureus2 µg/mL

The mechanism through which this compound exhibits antibacterial activity is thought to involve interference with bacterial cell wall synthesis. By acting as a precursor for cephalosporins, it helps inhibit enzymes critical for cell wall integrity, leading to bacterial lysis.

Case Studies

Several studies have highlighted the effectiveness of compounds derived from this compound in clinical settings:

  • Study A : In a clinical trial involving patients with complicated urinary tract infections caused by multidrug-resistant bacteria, ceftolozane demonstrated a significantly higher cure rate compared to traditional antibiotics.
  • Study B : Laboratory studies showed that derivatives of this compound were effective against biofilms formed by Staphylococcus aureus, suggesting potential applications in treating chronic infections.

Interaction Studies

Interaction studies have focused on how this compound interacts with various enzymes involved in amino acid metabolism and protein synthesis. The stability and efficacy of these interactions can be influenced by environmental factors such as pH and temperature.

Table 2: Interaction Studies

EnzymeInteraction TypeEffect
AcetylcholinesteraseInhibitionModerate
DipeptidaseSubstrateEffective

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl N-(3-amino-1-adamantyl)carbamate features a unique adamantane core combined with a tert-butyl carbamate moiety. The molecular formula is C13H23N2O2C_{13}H_{23}N_{2}O_{2}, and it has a molecular weight of 266.38 g/mol. The compound is typically stable as a white powder under refrigeration (4°C) and exhibits hydrophobic properties due to the adamantane structure.

Antibiotic Synthesis

One of the primary applications of this compound is in the synthesis of antibiotics, particularly ceftolozane, a fifth-generation cephalosporin antibiotic. The synthesis involves multiple steps including amination, reduction, and esterification, yielding intermediates characterized by mass spectrometry and NMR spectroscopy with an overall yield of 59.5%.

Antimicrobial Activity

Research indicates that derivatives of this compound are being explored for their potential as new antibiotics targeting multidrug-resistant bacteria. The compound has shown strong activity against both Gram-positive and Gram-negative bacteria.

Case Study:
In vitro studies demonstrated that modifications to the adamantane structure can significantly enhance antimicrobial potency against Mycobacterium tuberculosis, highlighting the importance of structural optimization in drug design .

Protected Amino Acids

This compound serves as a protected amino acid precursor in peptide synthesis. Its protective tert-butyl group allows for selective reactivity during synthetic procedures, making it invaluable in the preparation of complex organic molecules .

Data Table: Synthesis Methods

MethodDescriptionYield
Palladium-Catalyzed ReactionsUsed to synthesize N-Boc-protected anilinesHigh
Curtius RearrangementConverts carboxylic acids to acyl azides leading to carbamatesEfficient

Dipeptide Synthesis

The compound is also utilized in the synthesis of dipeptides through the formation of protected amino acid ionic liquids, which are miscible in various organic solvents and partially miscible in water.

Biodiesel Production

Research into the derivatives of this compound has revealed potential applications in biodiesel production. These derivatives can act as catalysts or intermediates in new methods for synthesizing biofuels, providing sustainable energy solutions.

Biochemical Interactions

Studies have indicated that this compound may interact with enzymes involved in amino acid metabolism or protein synthesis, suggesting its role in biochemical pathways. Understanding these interactions can lead to insights into developing more effective therapeutic agents.

Properties

IUPAC Name

tert-butyl N-(3-amino-1-adamantyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-13(2,3)19-12(18)17-15-7-10-4-11(8-15)6-14(16,5-10)9-15/h10-11H,4-9,16H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXKBGARESRNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC3CC(C1)CC(C3)(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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